PROTAC CDK Degrader-1: Linker-Based Differentiation via Biological Outcome
In the construction of PROTAC CDK Degrader-1 (HY-133617), the specific use of tert-Butyl 8-hydroxyoctanoate as the linker is a key determinant of the final degrader's potency. The complete PROTAC molecule, containing this linker, is reported to be a potent CDK degrader with anti-tumor activity . This evidence is indirect but crucial: it demonstrates the linker's functionality within a validated, potent PROTAC molecule. No direct comparator data is available for this specific degrader with a different linker.
| Evidence Dimension | Anti-tumor activity of a PROTAC synthesized with the linker |
|---|---|
| Target Compound Data | PROTAC CDK Degrader-1 (HY-133617) is described as a 'potent CDK PROTAC degrader with anti-tumor activity' |
| Comparator Or Baseline | No direct comparator (e.g., PROTAC with different linker) is provided |
| Quantified Difference | Not applicable; qualitative descriptor only. |
| Conditions | In vitro and/or in vivo cancer models (specifics not disclosed in the vendor citation) |
Why This Matters
Confirms the compound's functional utility in a complex, high-value biological application (PROTAC synthesis) that is a primary driver of its procurement.
